N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N'-PHENYLETHANEDIAMIDE
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Overview
Description
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a furan ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Reaction with piperazine: The furan-2-carbonyl chloride is then reacted with piperazine to form the intermediate compound.
Coupling with phenylethanediamide: The intermediate is then coupled with phenylethanediamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(PYRAZINE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE: Similar structure but with a pyrazine ring instead of a furan ring.
N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c24-17(18(25)21-15-5-2-1-3-6-15)20-8-9-22-10-12-23(13-11-22)19(26)16-7-4-14-27-16/h1-7,14H,8-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFJZSDRPZCJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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